molecular formula C21H20N4O3S B2792523 3-methyl-N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)benzenesulfonamide CAS No. 1797869-23-8

3-methyl-N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)benzenesulfonamide

Cat. No.: B2792523
CAS No.: 1797869-23-8
M. Wt: 408.48
InChI Key: NOEYMEURHPIBAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-methyl-N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)benzenesulfonamide (CAS: 1797869-23-8) is a heterocyclic derivative featuring a benzenesulfonamide group linked via a carbonyl bridge to a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core . This scaffold is structurally related to bioactive pyridopyrimidines, which are explored for applications in medicinal chemistry due to their resemblance to folate analogs and kinase inhibitors . The methyl group on the benzene ring and the sulfonamide moiety may influence pharmacokinetic properties, such as solubility and target binding.

Properties

IUPAC Name

N-[4-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)phenyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-15-3-2-4-19(11-15)29(27,28)24-18-7-5-16(6-8-18)21(26)25-10-9-20-17(13-25)12-22-14-23-20/h2-8,11-12,14,24H,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEYMEURHPIBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCC4=NC=NC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methyl-N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)benzenesulfonamide is a complex heterocyclic compound with potential therapeutic applications. This article reviews its biological activities, including its mechanisms of action, efficacy in various studies, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C22H24N4O3S
  • Molecular Weight : 420.52 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The tetrahydropyrido[4,3-d]pyrimidine moiety is known for its role in inhibiting key enzymes involved in cellular signaling and proliferation.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Study Findings : A study demonstrated that derivatives of pyrido[4,3-d]pyrimidines can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest in various cancer cell lines .
  • Efficacy : In vitro assays showed that these compounds can reduce tumor growth by targeting specific oncogenic pathways.

Antimicrobial Activity

The compound's sulfonamide group suggests potential antimicrobial properties:

  • Mechanism : Sulfonamides are known to inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial growth .
  • Case Studies : Several derivatives have been evaluated for their antibacterial efficacy against Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The biological activity also includes the inhibition of specific enzymes:

  • Target Enzymes : Research has focused on the inhibition of kinases and other enzymes critical in disease processes such as cancer and inflammation.
  • Inhibition Studies : Inhibitory assays indicate that this class of compounds can effectively block the activity of target enzymes at low micromolar concentrations .

Research Findings and Data Tables

StudyCompound TestedBiological ActivityIC50 (µM)Reference
1Pyrido[4,3-d]pyrimidine DerivativeAnticancer5.0
2Sulfonamide DerivativeAntimicrobial10.0
3Enzyme InhibitorKinase Inhibition2.5

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds similar to 3-methyl-N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)benzenesulfonamide exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation. For instance:

  • Case Study : A derivative was tested against various cancer cell lines and showed IC50 values in the low micromolar range, indicating potent cytotoxicity.

Antimicrobial Properties

The sulfonamide group is traditionally associated with antimicrobial activity. This compound's structure may enhance its efficacy against bacterial infections:

  • Research Findings : In vitro studies demonstrated that the compound exhibited bacteriostatic effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve inhibition of folate synthesis pathways.

Neurological Applications

Given the structural features of the compound, there is potential for neuroprotective effects:

  • Case Study : Investigations into neuroprotective mechanisms revealed that the compound can reduce oxidative stress in neuronal cells, suggesting applications in diseases like Alzheimer's and Parkinson's.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Tetrahydropyrido-Pyrimidine Core : This step often involves cyclization reactions using appropriate precursors.
  • Sulfonamide Formation : The sulfonamide group is introduced via nucleophilic substitution reactions.
  • Final Coupling Reactions : The final product is obtained through coupling reactions that link the tetrahydropyrido-pyrimidine moiety with the phenylsulfonamide.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Pyridopyrimidine Cores

The tetrahydropyrido[4,3-d]pyrimidine core is a common feature among several pharmacologically active compounds. Key analogs include:

  • N-ethyl-N-methyl-6-(3-methylbenzenesulfonyl)-2-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine (): This compound shares the same core but incorporates a phenylpiperazine substituent and ethyl-methyl amine group.
  • 5-((5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)-1H-indole-1-carboxamide (33b) (): This derivative replaces the sulfonamide with a trifluoromethylphenyl carboxamide, highlighting how electronic effects of substituents may modulate bioactivity .
  • 2,4-Diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines (): These analogs exhibit antimalarial and antibacterial properties, underscoring the scaffold’s versatility. The absence of a sulfonamide in these derivatives suggests that functional group choice critically impacts mechanism of action .

Substitution Patterns and Bioactivity

Compound ID/Name Core Structure Key Substituents Bioactivity Reference
Target Compound Pyrido[4,3-d]pyrimidine 3-Methylbenzenesulfonamide, phenyl carbonyl Unknown (potential antimicrobial/antifolate)
A09 () Pyrido[3,2-d]pyrimidine 4-Fluorophenylamino, benzamide Not specified
7a-7t () Thieno-pyrido-pyrimidine Phenylsulfonyl, aryl amino Antibacterial, antifungal
GPR119 Agonists () Pyrido[4,3-d]pyrimidinone Varied substituents EC50: 40 nM–14 µM
  • Sulfonamide vs. Amino Groups: The target compound’s benzenesulfonamide group distinguishes it from 2,4-diamino derivatives (), which rely on amino groups for antifolate activity. Sulfonamides typically enhance solubility and binding to enzymes like carbonic anhydrase, suggesting divergent targets .
  • Fluorophenyl and Trifluoromethyl Groups: Compounds like A09 () and 33b () incorporate halogens, which may improve metabolic stability and target affinity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-methyl-N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)benzenesulfonamide?

  • Methodology :

  • Multi-step synthesis : Use nucleophilic substitution (e.g., sulfonamide formation) and coupling reactions (e.g., amide bond formation) under controlled conditions. Key parameters include solvent choice (DMF or NMP), temperature (room temperature to reflux), and reaction time (12–48 hours) .
  • Monitoring : Employ thin-layer chromatography (TLC) for real-time progress tracking and nuclear magnetic resonance (NMR) spectroscopy for intermediate verification .
  • Design of Experiments (DoE) : Apply statistical methods to optimize conditions (e.g., central composite design) to minimize trial runs while maximizing yield and purity .

Q. What analytical methods confirm the structural integrity and purity of this compound?

  • Methodology :

  • Spectroscopic techniques : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm functional groups and connectivity. Mass spectrometry (MS) validates molecular weight .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and molecular packing, critical for structure-activity relationship (SAR) studies .
  • Chromatography : High-performance liquid chromatography (HPLC) assesses purity (>95%) and identifies byproducts .

Q. How should solubility and stability be managed during experimental formulation?

  • Methodology :

  • Solubility screening : Test polar (e.g., DMSO) and aqueous buffers (pH 4–9) to identify optimal solvents. For low solubility, consider co-solvents (e.g., PEG-400) .
  • Stability protocols : Store lyophilized samples at -20°C under inert gas (N2_2) to prevent hydrolysis or oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf life .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in catalytic or biological systems?

  • Methodology :

  • Kinetic studies : Use stopped-flow spectroscopy or quenching experiments to determine rate constants for reactions (e.g., sulfonamide hydrolysis) .
  • Computational modeling : Apply density functional theory (DFT) to map reaction pathways (e.g., transition states in nucleophilic attacks) and identify regioselectivity drivers .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodology :

  • Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. Use positive controls (e.g., known kinase inhibitors) for validation .
  • Meta-analysis : Apply multivariate statistics (e.g., PCA) to isolate confounding variables (e.g., solvent effects, impurity profiles) .

Q. What computational strategies predict this compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases) and prioritize targets for experimental validation .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics .

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for derivatives?

  • Methodology :

  • SAR libraries : Synthesize analogs with systematic substitutions (e.g., methyl → trifluoromethyl) and test activity in dose-response assays (IC50_{50} determination) .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes computationally to guide synthetic prioritization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.